molecular formula C6H9NO2 B8364363 4-Oxazolepropanol

4-Oxazolepropanol

Cat. No.: B8364363
M. Wt: 127.14 g/mol
InChI Key: ISNFOLPMZHAFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxazolepropanol is a heterocyclic compound featuring an oxazole ring attached to a propanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxazolepropanol typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . The reaction conditions are generally mild and efficient, making it a preferred method for synthesizing oxazole derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

4-Oxazolepropanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxazole aldehydes or ketones.

    Reduction: The oxazole ring can be reduced under specific conditions to form oxazolines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMSO (Dimethyl sulfoxide) in the presence of an acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Oxazole aldehydes or ketones.

    Reduction: Oxazolines.

    Substitution: Various substituted oxazole derivatives depending on the substituent introduced.

Scientific Research Applications

4-Oxazolepropanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxazolepropanol involves its interaction with various molecular targets and pathways. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, influencing biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: Similar structure but with different positioning of nitrogen and oxygen atoms.

    Oxadiazole: Contains an additional nitrogen atom in the ring.

    Benzoxazole: Contains a fused benzene ring.

Uniqueness

4-Oxazolepropanol is unique due to its specific substitution pattern and the presence of a propanol group, which imparts distinct chemical and biological properties compared to other oxazole derivatives .

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

3-(1,3-oxazol-4-yl)propan-1-ol

InChI

InChI=1S/C6H9NO2/c8-3-1-2-6-4-9-5-7-6/h4-5,8H,1-3H2

InChI Key

ISNFOLPMZHAFMX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CO1)CCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a sol. of 3-oxazol-4-yl-acrylic acid ethyl ester (13.1 g, 90.5 mmol) in dry CH2Cl2 (50 mL) at −78° C. was added dropwise DIBAL (1M in hexane, 181 mL, 181 mmol). The reaction mixture was stirred at −78° C. for 1 h, then was allowed to warm slowly to rt while being stirred overnight. Aq. sat. potassium sodium tartrate was added, and the aq. phase was extracted three times with CH2Cl2. The combined org. extracts were dried over MgSO4, filtered, and concentrated under reduced pressure. This crude product was purified by FC(CH2Cl2/MeOH; 49:1→48:2→47:3→46:4→45:5). To a sol. of this material in dry EtOH (120 mL) was added Pd on charcoal (10%, 700 mg), and the mixture was stirred at rt under H2 for 3 h. The mixture was filtered over Celite and the filtrate was concentrated under reduced pressure. Drying the residue under high vacuum yielded the title compound (8.45 g, 73%). LC-MS: tR=0.45, ES+: 128.15.
Name
3-oxazol-4-yl-acrylic acid ethyl ester
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
Quantity
181 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
73%

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